molecular formula C19H19ClF3N5OS B2714951 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide CAS No. 321430-55-1

2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2714951
CAS No.: 321430-55-1
M. Wt: 457.9
InChI Key: BVQLGONARIGNSK-UHFFFAOYSA-N
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Description

2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide is a synthetic chemical compound belonging to the class of hydrazinecarbothioamides. It is characterized by its complex structure incorporating functional groups such as pyridine, piperidine, and phenyl rings. This compound is of particular interest in scientific research due to its diverse applications in medicinal chemistry and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide typically involves multi-step organic reactions One common synthetic route includes the initial formation of the pyridine and piperidine intermediates, followed by their coupling through nucleophilic substitution reactions

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthetic procedures while ensuring consistency and safety. This involves using high-efficiency reactors, stringent monitoring of reaction parameters, and optimizing purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where its hydrazinecarbothioamide group may be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the cleavage of certain bonds within the molecule, potentially forming simpler derivatives.

Common Reagents and Conditions:

  • For oxidation, reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction often employs reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions typically involve reagents like halogens or organometallic compounds under appropriate solvent and temperature conditions.

Major Products:

  • Oxidation products often include sulfoxides or sulfones.

  • Reduction products can vary but may include derivatives with reduced functional groups.

  • Substitution products depend on the reagents used and the specific sites of substitution on the molecule.

Scientific Research Applications

The compound finds extensive use in various fields of scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its biological activity is of interest in the development of potential pharmaceuticals, particularly in targeting specific enzymes or receptors.

  • Medicine: It is explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: Its unique chemical properties make it valuable in developing new materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The pyridine and phenyl rings play crucial roles in binding to active sites, while the hydrazinecarbothioamide moiety facilitates the modulation of biological activity through electron-donating or withdrawing effects. These interactions can trigger downstream signaling pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Similar compounds include other hydrazinecarbothioamides and related derivatives, such as:

  • 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-thiosemicarbazide

  • 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarboxamide These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of the trifluoromethyl, chloro, and piperidinyl groups in 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide sets it apart, offering distinct advantages in terms of stability and specificity in various applications.

That was quite the chemical exploration. Anything else you're curious about in this synthetic wonderland?

Properties

IUPAC Name

1-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5OS/c20-15-10-13(19(21,22)23)11-24-16(15)28-8-6-12(7-9-28)17(29)26-27-18(30)25-14-4-2-1-3-5-14/h1-5,10-12H,6-9H2,(H,26,29)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQLGONARIGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=S)NC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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